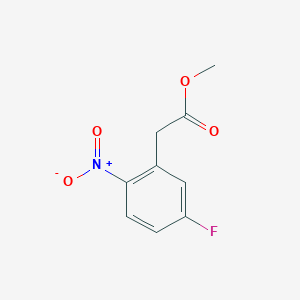

Methyl 2-(5-fluoro-2-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJDBYCUWNTRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286585 | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29640-99-1 | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29640-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate

This technical guide provides a comprehensive overview of the core properties of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester characterized by a phenyl ring substituted with both a fluorine atom and a nitro group.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, making it a valuable precursor in various chemical transformations.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 29640-99-1 | [1] |

| Molecular Formula | C₉H₈FNO₄ | [1] |

| Molecular Weight | 213.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 5-fluoro-2-nitrobenzeneacetate | |

| InChI | InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 | [1] |

| SMILES | COC(=O)CC1=C(C=CC(=C1)--INVALID-LINK--[O-])F | [1] |

| Solubility | Soluble in chloroform and Dimethyl Sulfoxide (DMSO).[1] | [1] |

| Storage Conditions | Room temperature.[1] | [1] |

Synthesis and Manufacturing

The primary synthetic route to this compound involves the esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[1] A representative two-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-fluoro-2-nitrophenylacetic acid

This step involves the nitration and fluorination of a suitable starting material. One documented method begins with 3-methylphenethyl alcohol.[1]

-

Reactants: 3-methylphenethyl alcohol, ammonium nitrate (NH₄NO₃), and trifluoroacetic anhydride (TFAA).[1]

-

Solvent: Chloroform.[1]

-

Procedure:

-

Dissolve 3-methylphenethyl alcohol in chloroform and cool the solution to 0°C.

-

Slowly add a mixture of ammonium nitrate and trifluoroacetic anhydride to the cooled solution while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for the appropriate duration to ensure complete reaction.

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.

-

Purify the crude product, for example by recrystallization or column chromatography, to obtain 5-fluoro-2-nitrophenylacetic acid. This method has a reported yield of 87%.[1]

-

Step 2: Esterification to form this compound

The carboxylic acid is then converted to its corresponding methyl ester.[1]

-

Reactants: 5-fluoro-2-nitrophenylacetic acid and methanol (CH₃OH).[1]

-

Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄).[1]

-

Procedure:

-

Dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours to drive the esterification to completion.

-

After cooling, neutralize the excess acid and remove the excess methanol under reduced pressure.

-

Extract the product into a suitable organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purify the final product by column chromatography or distillation to yield this compound.

-

Caption: Synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in peer-reviewed literature. Researchers are advised to obtain analytical data upon synthesis or acquisition to confirm the structure and purity of the compound.

Safety and Handling

Table 2: General Safety and Handling Precautions

| Category | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |

| First Aid (Inhalation) | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| First Aid (Skin Contact) | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Disposal | Dispose of this chemical in accordance with federal, state, and local regulations. It should be handled as hazardous waste. |

Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

-

API Development: It serves as a building block for active pharmaceutical ingredients (APIs), especially those targeting kinase inhibition and G-protein-coupled receptors (GPCRs).[2]

-

Structure-Activity Relationship (SAR) Studies: The presence of the fluorine and nitro groups allows for systematic modification of the molecule's electronic properties, which is crucial for optimizing the binding affinity of drug candidates to their biological targets.[2]

-

Synthesis of Heterocyclic Compounds: The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic scaffolds, a common feature in many pharmaceuticals. For instance, its use in the synthesis of a novel tyrosine kinase inhibitor has been reported, where the amine derived from the nitro group was essential for forming a key pharmacophoric interaction.[2]

Caption: Role of this compound in synthesis.

References

Technical Guide: Methyl 2-(5-fluoro-2-nitrophenyl)acetate

CAS Number: 1241920-02-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. The document outlines its chemical identity, physicochemical properties, synthesis protocols, safety information, and its application in the development of therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is an aromatic ester characterized by a phenyl ring substituted with both a fluorine atom and a nitro group.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, making it a versatile reagent in organic synthesis.[1]

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1241920-02-4 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol [1][2] |

| IUPAC Name | This compound |

| Solubility | Soluble in chloroform and Dimethyl Sulfoxide (DMSO)[1] |

| Storage Conditions | Room temperature[1] |

| Stability | Moderately stable under ambient conditions; protect from prolonged exposure to light and moisture[1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process. A common route involves the nitration and fluorination of a precursor, followed by esterification.

Synthesis of the Carboxylic Acid Precursor

The precursor, 5-fluoro-2-nitrophenylacetic acid (CAS 29640-98-0), can be synthesized from 3-methylphenethyl alcohol.[1]

Experimental Protocol:

-

Nitration and Fluorination:

-

In a reaction vessel, dissolve 3-methylphenethyl alcohol in chloroform.

-

Cool the solution to 0°C.

-

Add ammonium nitrate (NH₄NO₃) and trifluoroacetic anhydride (TFAA) to the cooled solution.

-

Maintain the reaction at 0°C with stirring.

-

Upon completion, the product, 5-fluoro-2-nitrophenylacetic acid, is isolated. This reaction typically yields around 87%.[1]

-

Table 2: Synthesis Conditions for 5-fluoro-2-nitrophenylacetic acid

| Parameter | Value |

|---|---|

| Starting Material | 3-Methylphenethyl alcohol |

| Reagents | Ammonium nitrate, Trifluoroacetic anhydride |

| Solvent | Chloroform |

| Temperature | 0°C |

| Yield | 87%[1] |

Esterification to this compound

Experimental Protocol:

-

The synthesized 5-fluoro-2-nitrophenylacetic acid is treated with methanol.

-

An acid catalyst, such as sulfuric acid (H₂SO₄), is added to the mixture.[1]

-

The reaction is stirred until completion to yield this compound.

Diagram 1: Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its primary application lies in serving as a precursor for active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition and G-protein-coupled receptors (GPCRs).[1] The presence of the nitro and fluoro groups allows for fine-tuning of the electronic properties of the final compound, which can enhance binding affinity to biological targets.[1]

A notable application is in the synthesis of novel tyrosine kinase inhibitors. The nitro group can be readily reduced to an amine, which is a critical step in forming the pharmacophoric hinge-binding motif essential for the activity of many kinase inhibitors.[1]

Diagram 2: Role in Kinase Inhibitor Synthesis

Caption: The role of this compound as a precursor in the synthesis of tyrosine kinase inhibitors.

Targeted Signaling Pathways

Tyrosine kinase inhibitors developed from this intermediate are designed to modulate specific signaling pathways implicated in diseases such as cancer. These pathways are often constitutively activated in cancer cells, leading to uncontrolled cell proliferation and survival.

Diagram 3: Simplified Tyrosine Kinase Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of kinase inhibitors for targeted cancer therapy. Its synthesis, while requiring careful control of reaction conditions, provides a versatile platform for the development of novel therapeutic agents. Further research into its applications and the development of more efficient synthetic routes will continue to be of high interest to the drug development community.

References

In-Depth Technical Guide: Molecular Weight of Methyl 2-(5-fluoro-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The information is presented to be a ready reference for research and development purposes.

Molecular Weight Summary

The calculated molecular weight of this compound is 213.164 g/mol . This value is derived from its molecular formula and the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Quantitative Data Presentation

For clarity and ease of use in experimental design and analysis, the following tables summarize the key quantitative data for this compound.

Table 1: Molecular Formula and Elemental Composition

| Property | Value |

| Molecular Formula | C₉H₈FNO₄ |

| Number of Carbon Atoms | 9 |

| Number of Hydrogen Atoms | 8 |

| Number of Fluorine Atoms | 1 |

| Number of Nitrogen Atoms | 1 |

| Number of Oxygen Atoms | 4 |

Table 2: Atomic Weights of Constituent Elements

| Element (Symbol) | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | [12.0096, 12.0116] |

| Hydrogen (H) | [1.00784, 1.00811] |

| Fluorine (F) | 18.998403162(5)[1][2][3] |

| Nitrogen (N) | [14.00643, 14.00728][4] |

| Oxygen (O) | [15.99903, 15.99977][5] |

For the purpose of the molecular weight calculation, the conventional atomic weights are used.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is as follows:

MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Using the conventional atomic weights:

MW = (9 × 12.011) + (8 × 1.008) + (1 × 18.998) + (1 × 14.007) + (4 × 15.999)

MW = 108.099 + 8.064 + 18.998 + 14.007 + 63.996

MW = 213.164 g/mol

This calculated molecular weight is consistent with published data for isomers of this compound[6][7].

Methodology and Visualization

The determination of a chemical compound's molecular weight is a foundational calculation based on its established molecular formula and the standard atomic weights of its elements. As such, this process does not involve experimental protocols, signaling pathways, or complex workflows that would necessitate visualization with Graphviz. The data presented is based on universally accepted chemical principles and data from international standards bodies.

References

- 1. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 2. Fluorine - Wikipedia [en.wikipedia.org]

- 3. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl 2-(2-fluoro-6-nitrophenyl)acetate | C9H8FNO4 | CID 86686570 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate

This technical guide provides a comprehensive overview of the chemical structure, properties, reactivity, and applications of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an aromatic ester characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a nitro group at the 2-position, attached to a methyl acetate group via a methylene bridge.[1] The presence of the electron-withdrawing nitro and fluorine groups significantly impacts the compound's chemical reactivity.[1]

Molecular and Structural Profile

The fundamental molecular and structural details are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 29640-99-1 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol [1] |

| SMILES | COC(=O)CC1=C(C=CC(=C1)--INVALID-LINK--[O-])F[1] |

| InChI Key | CAWULVIFHWERCD-UHFFFAOYSA-N[1] |

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in synthesis.

| Property | Description |

| Stability | Exhibits moderate stability under ambient conditions. It should be protected from prolonged exposure to light and moisture.[1] |

| Solubility | Highly soluble in chloroform, making it suitable for various organic reactions.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 10 mM, which is ideal for biological assays.[1] Its solubility in aqueous solutions is low.[1] |

| Storage | Recommended to be stored at room temperature.[1] |

Reactivity and Synthetic Applications

The electron-withdrawing nature of the nitro and fluoro groups on the phenyl ring makes this compound susceptible to nucleophilic substitution and reduction reactions.[1] This reactivity profile makes it a valuable intermediate in the synthesis of complex organic molecules.

The primary application of this compound is as a precursor in the development of Active Pharmaceutical Ingredients (APIs).[1] It is particularly useful in the synthesis of compounds targeting kinase inhibition and G-protein-coupled receptor (GPCR) modulation.[1] The fluorine and nitro functional groups allow for precise modifications to study structure-activity relationships (SAR), enhancing the binding affinity of potential drug candidates.[1] Furthermore, it is used to incorporate aromatic and electron-deficient characteristics into peptide backbones, forming peptide mimetics.[1]

A notable application was demonstrated in a 2024 study where the compound was used to synthesize a novel tyrosine kinase inhibitor.[1] The nitro group was reduced to an amine, which was a critical step in forming a pharmacophoric hinge-binding motif.[1]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid.[1]

Synthesis of 5-Fluoro-2-nitrophenylacetic Acid

A common method involves the nitration and fluorination of a suitable starting material.[1]

Materials:

-

3-Methylphenethyl alcohol

-

Ammonium nitrate (NH₄NO₃)

-

Trifluoroacetic anhydride (TFAA)

-

Chloroform

-

Ice bath

Procedure:

-

Dissolve 3-methylphenethyl alcohol in chloroform in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add ammonium nitrate and trifluoroacetic anhydride to the cooled solution.

-

Maintain the reaction temperature at 0°C and stir for 3 hours.

-

After the reaction is complete, proceed with standard work-up and purification procedures to isolate the 5-fluoro-2-nitrophenylacetic acid.

| Parameter | Value |

| Starting Material | 3-Methylphenethyl alcohol |

| Reagents | NH₄NO₃, TFAA |

| Solvent | Chloroform |

| Temperature | 0°C |

| Reaction Time | 3 hours |

| Yield | 87%[1] |

Esterification to this compound

Materials:

-

5-Fluoro-2-nitrophenylacetic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) as a catalyst

Procedure:

-

Dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the crude product (e.g., by column chromatography) to obtain this compound.

Recent Innovations and Challenges

Recent advancements in synthetic methodology have aimed at optimizing the production of this key intermediate. The use of continuous-flow systems has been shown to reduce reaction times for the nitration step by up to 40%.[1] Additionally, research into "green synthesis" is exploring the use of ionic liquids as catalysts to replace traditional acids in the esterification process.[1]

Despite these advancements, challenges remain. A key issue is regioselectivity during the nitration step, where competing nitration at the 4-position can occur, necessitating precise control of reaction conditions.[1] Ongoing research is also exploring the therapeutic potential of derivatives of this compound in areas such as neurodegenerative diseases, leveraging its potential to cross the blood-brain barrier.[1]

References

A Technical Guide to the Solubility of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is an aromatic ester of significant interest in synthetic organic chemistry and drug discovery. Its structure, featuring a phenyl ring substituted with electron-withdrawing nitro and fluoro groups, makes it a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development. This guide provides a comprehensive overview of its solubility profile, experimental protocols for solubility determination, and the underlying chemical principles governing its behavior.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 29640-99-1 |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Pale yellow solid (typical) |

| Storage Conditions | Room temperature, protected from light and moisture |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and the chemical nature of the compound, a qualitative and semi-quantitative solubility profile has been compiled. The compound's polarity, arising from the nitro group and the ester functionality, combined with the lipophilic character of the benzene ring, results in good solubility in many common organic solvents.

The following table summarizes the known and predicted solubility of this compound.

| Solvent | Chemical Formula | Type | Predicted/Known Solubility | Reference/Rationale |

| Chloroform | CHCl₃ | Halogenated | Highly Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (up to 10 mM) | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in acetone.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in dichloromethane.[2] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Predicted to be Soluble | "Like dissolves like" principle; the compound itself is a methyl ester. |

| Ethanol | C₂H₅OH | Polar Protic | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in ethanol.[2][3] |

| Methanol | CH₃OH | Polar Protic | Predicted to be Soluble | Generally good solvent for polar organic molecules. |

| Diethyl Ether | (C₂H₅)₂O | Ether | Predicted to be Soluble | Structural similarity to p-nitrophenyl acetate which is soluble in ether.[4] |

| Toluene | C₇H₈ | Nonpolar | Predicted to be Moderately Soluble | Aromatic nature of the solvent can interact with the phenyl ring of the solute. |

| Hexane | C₆H₁₄ | Nonpolar | Predicted to be Sparingly Soluble | The polarity of the nitro and ester groups will limit solubility in nonpolar aliphatic solvents. |

| Water | H₂O | Aqueous | Low Solubility | The hydrophobic aromatic ring and ester group limit solubility in water.[1] |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like". The interplay of its functional groups dictates its interaction with different solvents.

-

Polarity : The presence of the nitro (-NO₂) and methyl ester (-COOCH₃) groups imparts significant polarity to the molecule, allowing for dipole-dipole interactions with polar solvents like DMSO and acetone.

-

Aromatic Ring : The phenyl ring is a nonpolar, hydrophobic component. This allows for van der Waals interactions with aromatic solvents like toluene and contributes to its solubility in less polar solvents like chloroform and dichloromethane.

-

Hydrogen Bonding : While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. This facilitates solubility in protic solvents like ethanol and methanol, which can donate hydrogen bonds.

-

Crystal Lattice Energy : For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. A higher melting point can sometimes indicate a more stable crystal lattice, which may require more favorable solvent-solute interactions to dissolve.

The logical relationship between the molecular structure and its solubility characteristics is depicted in the following diagram.

Caption: Relationship between molecular features and solubility.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent at a specific temperature (e.g., room temperature) is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Quantify the concentration of this compound in the diluted sample against a pre-prepared calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for all dilutions.

-

Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

-

The workflow for this experimental protocol is outlined below.

Caption: Isothermal equilibrium method workflow.

Application in Drug Discovery: A Synthetic Intermediate

This compound is a key building block in medicinal chemistry. A common synthetic transformation involves the reduction of the nitro group to an amine. This amine can then be further functionalized, for example, through amide bond formation, to construct the core of a biologically active molecule.

A notable application is in the synthesis of tyrosine kinase inhibitors. The 2-aminophenylacetate scaffold, derived from this starting material, can serve as a "hinge-binding" motif, which is crucial for anchoring the inhibitor to the ATP-binding site of the target kinase.

The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and its inhibition, a process for which precursors like this compound are vital.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(5-fluoro-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(5-fluoro-2-nitrophenyl)acetate. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in its role as a synthetic intermediate in drug discovery.[1]

Chemical Profile and Inherent Stability

This compound is an aromatic ester containing both a fluorine atom and a nitro group on the phenyl ring. These electron-withdrawing groups significantly influence the molecule's reactivity and stability.[1] The compound generally exhibits moderate stability under ambient conditions. However, its susceptibility to degradation is heightened by exposure to certain environmental factors and incompatible materials.[1]

Organic nitro compounds as a class are known to be energetic and can undergo exothermic decomposition at elevated temperatures, which in some cases can be violent or explosive.[2] The presence of impurities or contaminants can lower the thermal stability of nitro compounds.[2]

Factors Influencing Stability

Several factors can impact the stability of this compound, leading to its degradation. These factors are crucial to control during storage and handling to maintain the compound's purity and integrity.

Caption: Factors influencing the stability of this compound.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended. These are compiled from various supplier safety data sheets and general chemical handling guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room temperature or freezer.[1][3] | While stable at room temperature, freezer storage can slow degradation and is recommended for maintaining long-term quality.[1][3] |

| Atmosphere | Store in a dry and well-ventilated place.[3][4] | To minimize exposure to moisture which can cause hydrolysis of the ester.[1][5] |

| Container | Keep container tightly closed.[3][4] | Prevents ingress of moisture and atmospheric contaminants. |

| Light Exposure | Protect from prolonged exposure to light.[1] | To prevent light-induced degradation. |

| Incompatible Materials | Store away from oxidizing agents and strong bases.[3][4] | Avoids potentially hazardous reactions and degradation. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should evaluate its stability under various stress conditions. The following outlines a general experimental workflow based on established stability testing guidelines.[6]

References

Spectroscopic Analysis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note on Data: A comprehensive search of publicly available scientific databases and literature did not yield experimental spectroscopic data for Methyl 2-(5-fluoro-2-nitrophenyl)acetate. The data presented herein is therefore predicted based on established principles of spectroscopy and analysis of structurally similar compounds. These predictions are intended to serve as a guide for researchers in the analysis and characterization of this molecule.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluoro and a nitro group on the phenyl ring, as well as a methyl ester moiety, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~ 8.15 | dd | 1H | H-3 | J = 8.8, 5.5 Hz |

| ~ 7.30 | dd | 1H | H-6 | J = 8.8, 2.7 Hz |

| ~ 7.20 | ddd | 1H | H-4 | J = 8.8, 8.8, 2.7 Hz |

| ~ 3.95 | s | 2H | -CH₂- | - |

| ~ 3.75 | s | 3H | -OCH₃ | - |

Disclaimer: Predicted values are estimates and may differ from experimental results.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (J, Hz) |

| ~ 170.5 | C=O | - |

| ~ 163.0 (d) | C-5 | ~ 250 |

| ~ 148.0 | C-2 | - |

| ~ 132.5 (d) | C-1 | ~ 8 |

| ~ 128.0 (d) | C-6 | ~ 22 |

| ~ 116.0 (d) | C-4 | ~ 23 |

| ~ 115.5 (d) | C-3 | ~ 8 |

| ~ 52.5 | -OCH₃ | - |

| ~ 39.0 | -CH₂- | - |

Disclaimer: Predicted values are estimates and may differ from experimental results.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2955 | Medium | Aliphatic C-H Stretch (-CH₃) |

| ~ 2850 | Medium | Aliphatic C-H Stretch (-CH₂) |

| ~ 1745 | Strong | C=O Stretch (Ester) |

| ~ 1610, 1585, 1470 | Medium-Strong | Aromatic C=C Bending |

| ~ 1530 | Strong | Asymmetric NO₂ Stretch |

| ~ 1350 | Strong | Symmetric NO₂ Stretch |

| ~ 1250 | Strong | C-O Stretch (Ester) |

| ~ 1200 | Strong | C-F Stretch |

| ~ 880 | Strong | C-N Stretch |

| ~ 830 | Strong | C-H Out-of-plane Bending |

Disclaimer: Predicted values are estimates and may differ from experimental results.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Predicted Fragment Ion |

| 213 | [M]⁺ (Molecular Ion) |

| 182 | [M - OCH₃]⁺ |

| 154 | [M - COOCH₃]⁺ |

| 136 | [M - NO₂ - CH₃]⁺ |

| 108 | [C₇H₄FO]⁺ |

| 75 | [C₆H₃]⁺ |

Disclaimer: Predicted values are estimates and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: zg30.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 1.0 s.

-

Acquisition Time: 3.28 s.

-

Spectral Width: 20 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: zgpg30 (proton-decoupled).

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2.0 s.

-

Acquisition Time: 1.36 s.

-

Spectral Width: 240 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Accessory: Diamond ATR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 50-500.

-

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

Conclusion

An In-depth Technical Guide to Methyl 2-(5-fluoro-2-nitrophenyl)acetate: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its discovery and historical context, established synthesis protocols, and its role in the development of novel therapeutic agents. Quantitative data is presented in structured tables, and key experimental procedures are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and workflows, offering a clear and concise reference for researchers in drug discovery and development.

Introduction

This compound is a substituted phenylacetate derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its structure, featuring a fluoro and a nitro group on the phenyl ring, provides unique electronic properties and multiple reactive sites, making it an attractive precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group can be readily transformed into other functional groups, such as amines, enabling a wide range of chemical modifications. This guide aims to consolidate the available scientific knowledge on this compound, presenting its synthesis, characterization, and applications in a detailed and accessible format.

History and Discovery

The development of nitrophenylacetic acid derivatives is rooted in the broader history of aromatic chemistry and the exploration of nitro compounds as synthetic intermediates. While the specific first synthesis of this compound is not prominently documented in seminal historical publications, its emergence is intrinsically linked to the advancements in fluorination and nitration techniques in organic chemistry. Early work on related nitrophenylacetic acids laid the foundation for the synthesis of more complex, substituted analogues. The introduction of a fluorine atom onto the phenyl ring became particularly significant with the rise of fluorine in drug design, a field that gained momentum in the mid-20th century. Consequently, compounds like this compound likely emerged from research programs focused on creating novel scaffolds for drug discovery, where the unique combination of substituents was strategically designed to impart desirable pharmacological properties. Its utility as a precursor for kinase inhibitors and G-protein coupled receptor (GPCR) modulators highlights its importance in contemporary drug development.

Synthetic Pathways

The primary route for the synthesis of this compound involves a two-step process: the formation of the carboxylic acid precursor, 5-fluoro-2-nitrophenylacetic acid, followed by its esterification.

Synthesis of 5-Fluoro-2-nitrophenylacetic Acid

A common method for the preparation of 5-fluoro-2-nitrophenylacetic acid is through the nitration and fluorination of a suitable precursor. One documented route starts from 3-methylphenethyl alcohol. This starting material undergoes a nitration and fluorination reaction to yield the desired carboxylic acid.

Alternatively, direct fluorination of 2-nitrophenylacetic acid using hydrofluoric acid in the presence of a catalyst like nickel fluoride has also been reported as a viable method.

Caption: Synthetic routes to 5-fluoro-2-nitrophenylacetic acid.

Esterification to this compound

The final step in the synthesis is the esterification of 5-fluoro-2-nitrophenylacetic acid. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is treated with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Esterification of the carboxylic acid precursor.

Experimental Protocols

Synthesis of 5-Fluoro-2-nitrophenylacetic Acid from 3-Methylphenethyl Alcohol

Materials:

-

3-Methylphenethyl alcohol

-

Ammonium nitrate (NH₄NO₃)

-

Trifluoroacetic anhydride (TFAA)

-

Chloroform

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 3-methylphenethyl alcohol in chloroform in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ammonium nitrate and trifluoroacetic anhydride to the cooled solution with stirring.

-

Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude 5-fluoro-2-nitrophenylacetic acid by recrystallization or column chromatography.

Synthesis of this compound via Fischer Esterification

Materials:

-

5-Fluoro-2-nitrophenylacetic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Data Presentation

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Soluble in common organic solvents like chloroform and DMSO |

Reaction Data

| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield |

| Acid Synthesis | 3-Methylphenethyl alcohol | NH₄NO₃, TFAA | Chloroform | 0 °C | 87%[1] |

| Esterification | 5-Fluoro-2-nitrophenylacetic acid | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | High (expected) |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to undergo further chemical transformations at multiple sites.

-

Precursor for Kinase Inhibitors: The scaffold provided by this molecule is valuable for the synthesis of compounds targeting protein kinases, which are important targets in cancer therapy.[1]

-

GPCR Modulators: It is also used in the development of ligands for G-protein coupled receptors, a large family of receptors involved in numerous physiological processes.[1]

-

Heterocycle Synthesis: The nitro group can be reduced to an amine, which can then be used in cyclization reactions to form various heterocyclic systems, a common feature in many drug molecules.

Caption: Role as a key intermediate in drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in modern organic synthesis, particularly in the realm of drug discovery. This guide has provided a detailed overview of its synthesis, historical context, and key applications. The provided experimental protocols and data tables serve as a practical resource for researchers. Further investigation into alternative synthetic routes and the full spectroscopic characterization of this compound will undoubtedly expand its utility and application in the development of novel therapeutics.

References

The Pivotal Role of Fluorine in the Reactivity of Methyl 2-(5-fluoro-2-nitrophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its chemical reactivity is dominated by the interplay of three key functional moieties: the aromatic fluorine atom, the ortho-nitro group, and the active methylene group of the acetate side chain. The fluorine atom, in concert with the strongly electron-withdrawing nitro group, profoundly activates the phenyl ring for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the role of fluorine in modulating the reactivity of this compound. It details experimental protocols for its principal reactions, presents quantitative data where available, and uses logical diagrams to illustrate reaction pathways and mechanisms.

Introduction

The strategic incorporation of fluorine into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. In the context of this compound, the fluorine atom plays a crucial electronic role that governs the molecule's synthetic utility. This technical guide will explore the multifaceted reactivity of this compound, with a particular focus on how the fluorine substituent dictates its behavior in key chemical transformations.

Electronic Effects of the Fluorine Substituent

The reactivity of the aromatic ring in this compound is a direct consequence of the electronic properties of its substituents.

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and increasing its electrophilicity.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic π-system through resonance. This electron-donating effect is most pronounced at the ortho and para positions.

In conjunction with the potent electron-withdrawing nitro group (-I, -M), the overall electronic landscape of the phenyl ring is highly electron-deficient. This pronounced electrophilicity is the primary driver for the facile nucleophilic aromatic substitution reactions that characterize this molecule.

Key Reactions and the Role of Fluorine

The unique electronic and structural features of this compound allow for a variety of chemical transformations at three primary sites: the aromatic ring, the nitro group, and the active methylene group.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this molecule is the displacement of the fluorine atom by various nucleophiles. The nitro group, being ortho to the fluorine, provides strong activation for SNAr by stabilizing the negatively charged Meisenheimer intermediate.

Mechanism: The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism for the SNAr reaction.

Quantitative Data for SNAr Reactions:

| Nucleophile (Nu-H) | Reagents and Conditions | Product | Yield (%) | Reference Compound |

| N-methylaniline | t-Bu-P4 (20 mol%), 4Å MS, 80 °C | N-methyl-N-(2-nitro-5-carboxymethylphenyl)aniline | 60-88 | 4-Fluorobiphenyl |

| Pyrrole | t-Bu-P4 (20 mol%), 4Å MS, 80 °C | Methyl 2-(2-nitro-5-(1H-pyrrol-1-yl)phenyl)acetate | High | 4-Fluorobiphenyl |

| Thiophenol | NaH, THF, rt | Methyl 2-(2-nitro-5-(phenylthio)phenyl)acetate | Good | 2-Fluoro-5-nitrobenzene-1,4-diamine |

| Methanol | NaH, THF, 60-80 °C | Methyl 2-(5-methoxy-2-nitrophenyl)acetate | Good | 2-Fluoro-5-nitrobenzene-1,4-diamine |

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

-

To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).

-

Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Experimental Workflow for SNAr

Caption: A typical experimental workflow for SNAr reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a key pharmacophoric element. This reaction opens up possibilities for further functionalization, such as amide bond formation or the synthesis of heterocyclic systems like indoles.

Experimental Protocol: Catalytic Hydrogenation of the Nitro Group

-

In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add a catalyst, such as 10% Palladium on Carbon (Pd/C) (1-5 mol% Pd).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen and purge with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Quantitative Data for Nitro Reduction:

While specific yields for the reduction of this compound are not explicitly documented, reductions of similar nitrophenyl compounds using catalytic hydrogenation typically proceed in high to quantitative yields.

| Substrate | Reducing Agent | Conditions | Product | Yield (%) |

| 2-Methyl-5-nitrophenyl acetate | 10% Pd/C, H₂ | Ethyl acetate, rt, 2h | 3-Acetoxy-4-methylaniline | 94 |

| 2-Nitrophenylboronic acid | 10% Pd/C, H₂ | Methanol, rt | 2-Aminophenylboronic acid | High |

Diagram: Logical Relationship in Indole Synthesis

Caption: Pathway to indole synthesis from the reduced product.

Reactions of the Active Methylene Group

The methylene group alpha to the ester carbonyl is activated and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and condensations.

Experimental Protocol: Alkylation of the Active Methylene Group

-

To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), slowly add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the mixture at low temperature for a period to ensure complete enolate formation.

-

Add an alkylating agent (e.g., an alkyl halide) (1.0-1.2 eq) and allow the reaction to warm to room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

Quantitative Data for Active Methylene Reactions:

A related reaction involving the active methylene group of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate provides an indication of the reactivity.

| Reactant | Reagents and Conditions | Product | Yield (%) |

| Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | Paraformaldehyde, Tetrabutylammonium iodide, K₂CO₃, Toluene | Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | 87 |

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is useful for modifying the pharmacokinetic properties of a drug candidate or for enabling further synthetic manipulations.

Experimental Protocol: Basic Hydrolysis of the Methyl Ester

-

Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., 1M NaOH or LiOH).

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration or extract the aqueous layer with an organic solvent.

-

Wash, dry, and concentrate the organic extracts to obtain the carboxylic acid.

Conclusion

The fluorine atom in this compound is a critical determinant of its chemical reactivity. Its strong inductive electron-withdrawing effect, in synergy with the ortho-nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a valuable precursor for a wide range of substituted aromatic compounds. Furthermore, the presence of the nitro group and the active methylene of the acetate moiety provides additional handles for diverse synthetic transformations. This technical guide has provided an overview of the key reactions of this versatile building block, along with experimental protocols and relevant data to aid researchers in its effective utilization in the synthesis of complex molecules for drug discovery and development.

Methodological & Application

Synthesis of "Methyl 2-(5-fluoro-2-nitrophenyl)acetate" from 5-fluoro-2-nitrophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate from its corresponding carboxylic acid, 5-fluoro-2-nitrophenylacetic acid, via Fischer esterification. This method offers a reliable and straightforward approach for obtaining the desired ester, a valuable intermediate in the synthesis of various pharmaceutical compounds. Included are reaction parameters, purification methods, and characterization data.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. The presence of the fluoro and nitro groups on the phenyl ring makes it a versatile substrate for further chemical modifications, enabling the synthesis of a wide range of biologically active molecules. The esterification of the parent carboxylic acid is a fundamental step in leveraging this intermediate for the development of novel therapeutics. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and efficient method for this transformation.

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed esterification of 5-fluoro-2-nitrophenylacetic acid with methanol.

Caption: Reaction scheme for the Fischer esterification of 5-fluoro-2-nitrophenylacetic acid.

Experimental Protocol

This protocol is based on the principles of Fischer esterification and is optimized for the synthesis of this compound.

Materials:

-

5-fluoro-2-nitrophenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrophenylacetic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is at least 10:1 to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. A typical catalytic loading is 1-5 mol% relative to the carboxylic acid.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C, the boiling point of methanol) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Quenching: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

-

Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield the final product.

Data Presentation

Table 1: Reactant and Reagent Quantities (Illustrative Example)

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 5-Fluoro-2-nitrophenylacetic acid | 199.14 | 5.0 | 25.1 | 1 |

| Methanol | 32.04 | 32.2 | 1000 | ~40 |

| Sulfuric Acid (98%) | 98.08 | ~0.12 | ~1.25 | ~0.05 |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 4-8 hours (monitor by TLC) |

| Expected Yield | 85-95% (based on similar esterifications) |

| Appearance of Product | Pale yellow oil or solid |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 8.1 (dd, 1H, Ar-H)

-

δ ~ 7.4 (m, 1H, Ar-H)

-

δ ~ 7.2 (m, 1H, Ar-H)

-

δ ~ 3.9 (s, 2H, -CH₂-)

-

δ ~ 3.7 (s, 3H, -OCH₃)

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~ 170 (C=O)

-

δ ~ 162 (d, JCF, Ar-C-F)

-

δ ~ 148 (Ar-C-NO₂)

-

δ ~ 130 (Ar-C)

-

δ ~ 125 (d, JCF, Ar-C)

-

δ ~ 115 (d, JCF, Ar-C)

-

δ ~ 53 (-OCH₃)

-

δ ~ 38 (-CH₂-)

Mass Spectrometry (ESI+):

-

m/z = 214.05 [M+H]⁺

-

m/z = 236.03 [M+Na]⁺

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

The nitrophenylacetic acid derivative should be handled with care as it may be an irritant.

-

Perform the reaction in a well-ventilated fume hood.

Conclusion

The Fischer esterification of 5-fluoro-2-nitrophenylacetic acid provides an effective and high-yielding route to this compound. This protocol outlines a clear and reproducible method suitable for use in research and development settings. The resulting ester is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery.

Application Notes and Protocols: Esterification of 2-(5-Fluoro-2-nitrophenyl)acetic acid to Methyl 2-(5-fluoro-2-nitrophenyl)acetate

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate, a key intermediate in the development of various pharmaceuticals. The synthesis is achieved through a classic Fischer esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid using methanol as both the reagent and solvent, catalyzed by a strong acid. This application note outlines the reaction procedure, purification methods, and characterization of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted phenyl ring, makes it a suitable precursor for the synthesis of a wide range of biologically active molecules. The esterification of the corresponding carboxylic acid is a fundamental step in its preparation. The Fischer esterification is a reliable and well-established method for this transformation, offering good yields and operational simplicity. This protocol details a standard laboratory procedure for this synthesis.

Reaction Scheme

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of Fischer Esterification.

Safety Precautions

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

Perform the reaction in a well-ventilated area, preferably a fume hood.

-

Ensure all glassware is properly secured.

Conclusion

The Fischer esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid provides an efficient and straightforward route to this compound. The protocol described herein is a reliable method for obtaining this important synthetic intermediate in good yield and purity. Adherence to the outlined procedure and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols: Synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a key intermediate in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1][2] The presence of both a nitro group and a fluorine atom on the phenyl ring makes it an ideal substrate for further chemical modifications. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a powerful and widely used reaction in medicinal chemistry.[1][3][4][5] This document provides detailed protocols for the synthesis of this compound and related compounds via nucleophilic aromatic substitution, along with relevant data and workflow visualizations.

Reaction Principle:

The synthesis of aryl-acetic acid derivatives through nucleophilic aromatic substitution typically involves the reaction of an activated halo-nitroaromatic compound with a malonic ester, followed by hydrolysis and decarboxylation. In the context of this compound, a more direct approach can be envisioned through the reaction of 2,4-difluoronitrobenzene with the enolate of methyl acetate. However, a more common and well-documented route involves the use of a malonic ester, which provides a stable carbanion for the nucleophilic attack. The subsequent hydrolysis and decarboxylation of the resulting malonate derivative yield the desired product.

A closely related and well-documented synthesis is that of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, which serves as an excellent model for the synthesis of the target compound.[6][7] The protocol provided below is based on this established procedure.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

This protocol describes the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with dimethyl malonate.[6][7]

Materials:

-

2,4-Difluoronitrobenzene

-

Dimethyl malonate

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-difluoronitrobenzene (1.0 equivalent) in DMF, add dimethyl malonate (1.0 equivalent) and potassium carbonate (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate as a pale-yellow solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, a close analogue of the target compound.[6][7]

| Parameter | Value | Reference |

| Starting Material | 2,4-Difluoronitrobenzene | [6] |

| Nucleophile | Dimethyl malonate | [6] |

| Base | Potassium carbonate | [6] |

| Solvent | DMF | [6] |

| Molar Ratio (Substrate:Nucleophile:Base) | 1 : 1 : 3 | [6] |

| Reaction Time | Not specified, typically monitored by TLC | |

| Yield | ~92% | [7] |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate via nucleophilic aromatic substitution.

Caption: Experimental workflow for the synthesis of Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression from the synthesized intermediate to its application in drug development.

Caption: Role of this compound in drug development.

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse chemical moieties.[2] This versatility allows for the exploration of structure-activity relationships (SAR) to optimize the biological activity of lead compounds.[1] These intermediates are particularly important in the development of kinase inhibitors, a class of targeted cancer therapeutics.[1] The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.[2]

References

- 1. Methyl 2-(2-fluoro-5-nitrophenyl)acetate (1241920-02-4) for sale [vulcanchem.com]

- 2. Methyl 2-(5-fluoro-2-hydroxyphenyl)acetate | Benchchem [benchchem.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vapourtec.com [vapourtec.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: The Strategic Use of Methyl 2-(5-fluoro-2-nitrophenyl)acetate in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-fluoro-2-nitrophenyl)acetate is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its chemical structure, featuring a fluorinated phenyl ring activated by a nitro group, offers a versatile platform for the synthesis of complex heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases. The electron-withdrawing properties of the nitro and fluoro groups make the phenyl ring susceptible to nucleophilic substitution, while the nitro group itself can be readily reduced to an amine, providing a crucial handle for further chemical elaboration. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent and selective kinase inhibitors.

Key Advantages of this compound in Kinase Inhibitor Synthesis

-

Versatile Synthetic Handle: The nitro group can be efficiently reduced to an amine, which serves as a key nucleophile in the formation of various heterocyclic cores common in kinase inhibitors, such as quinazolines, indoles, and pyrimidines.

-

Modulation of Physicochemical Properties: The fluorine atom can enhance binding affinity to the target kinase, improve metabolic stability, and modulate the pKa of nearby functional groups, thereby favorably influencing the pharmacokinetic profile of the final compound.

-

Strategic Vector for Library Synthesis: The reactivity of the acetyl group and the transformable nitro group allow for divergent synthesis strategies, enabling the creation of focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Illustrative Synthetic Pathway to a Tyrosine Kinase Inhibitor Scaffold

The following multi-step synthesis illustrates the conversion of this compound to a functionalized aminophenylacetate intermediate, a versatile precursor for a variety of tyrosine kinase inhibitors.

Caption: Synthetic workflow from the starting material to a kinase inhibitor precursor.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

This protocol details the reduction of the nitro group in this compound to form the corresponding aniline derivative.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) or Tin(II) chloride (SnCl₂) and concentrated HCl

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Catalytic Hydrogenation):

-

Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (0.1 eq by weight).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-